molecular formula C16H12Cl3F3N2O B11983999 N-{2,2,2-trichloro-1-[2-(trifluoromethyl)anilino]ethyl}benzamide

N-{2,2,2-trichloro-1-[2-(trifluoromethyl)anilino]ethyl}benzamide

Cat. No.: B11983999
M. Wt: 411.6 g/mol
InChI Key: RZVCXKRUXQJVOM-UHFFFAOYSA-N
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Description

N-{2,2,2-trichloro-1-[2-(trifluoromethyl)anilino]ethyl}benzamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,2,2-trichloro-1-[2-(trifluoromethyl)anilino]ethyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-(trifluoromethyl)aniline with trichloroacetyl chloride to form an intermediate, which is then reacted with benzoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{2,2,2-trichloro-1-[2-(trifluoromethyl)anilino]ethyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

N-{2,2,2-trichloro-1-[2-(trifluoromethyl)anilino]ethyl}benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{2,2,2-trichloro-1-[2-(trifluoromethyl)anilino]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound’s trichloro and trifluoromethyl groups contribute to its reactivity, allowing it to bind to target molecules and exert its effects. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2,2,2-trichloro-1-[2-(trifluoromethyl)anilino]ethyl}benzamide stands out due to its specific combination of trichloro and trifluoromethyl groups, which impart unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring high reactivity and specificity .

Properties

Molecular Formula

C16H12Cl3F3N2O

Molecular Weight

411.6 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[2-(trifluoromethyl)anilino]ethyl]benzamide

InChI

InChI=1S/C16H12Cl3F3N2O/c17-15(18,19)14(24-13(25)10-6-2-1-3-7-10)23-12-9-5-4-8-11(12)16(20,21)22/h1-9,14,23H,(H,24,25)

InChI Key

RZVCXKRUXQJVOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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